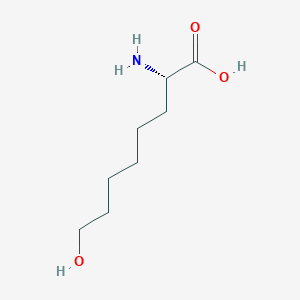
(2S)-2-Amino-8-hydroxyoctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-8-hydroxyoctanoic acid is a compound with the molecular formula C8H17NO3 It is an amino acid derivative characterized by the presence of an amino group at the second carbon and a hydroxyl group at the eighth carbon of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-8-hydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the use of ozonolysis, where alkenes are cleaved using ozone to form carbonyl compounds. This process can be followed by reductive workup using reagents such as dimethyl sulfide or zinc and acetic acid to yield the desired amino acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-8-hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and ketones, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-Amino-8-hydroxyoctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-8-hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-Amino-8-hydroxyoctanoic acid include other amino acid derivatives such as:
- (2S)-2-Amino-8-oxooctanoic acid
- (2S)-2-Amino-8-hydroxydecanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-2-amino-8-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H17NO3/c9-7(8(11)12)5-3-1-2-4-6-10/h7,10H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
BXWIRZWJUWLKSW-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCCO)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCCO)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)





![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)




